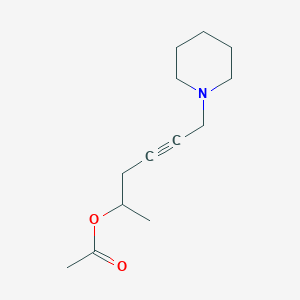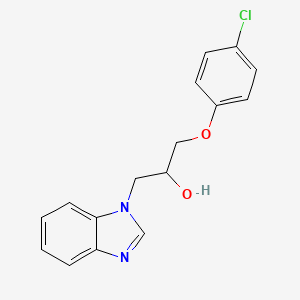![molecular formula C14H12N4O2 B5120735 {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)
{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the inhibition of the enzyme cyclooxygenase (COX) and lipoxygenase (LOX). COX is responsible for the biosynthesis of prostaglandins, while LOX is responsible for the biosynthesis of leukotrienes. By inhibiting these enzymes, {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol include the reduction of inflammation and pain. This compound has been shown to be effective in reducing inflammation in animal models of arthritis and asthma. Additionally, {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments include its ability to selectively inhibit COX and LOX, which allows for the study of specific biochemical pathways involved in inflammation and pain. Additionally, this compound has been shown to be effective in animal models of arthritis and asthma, which suggests that it may have potential therapeutic applications.
The limitations of using {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments include its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound may not be fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
Potential future directions for research on {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol include the development of more effective synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential therapeutic applications in humans. Additionally, this compound may have applications in the study of other biochemical pathways involved in inflammation and pain, which could lead to the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the reaction of 5-methyl-2-pyrazinecarboxylic acid hydrazide with 2-chloro-5-nitrobenzaldehyde to form 5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazole-3-carbaldehyde. This intermediate compound is then reacted with 3-hydroxybenzyl alcohol to form the final product {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol.
Aplicaciones Científicas De Investigación
{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has potential applications in scientific research due to its ability to modulate certain biochemical pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.
Propiedades
IUPAC Name |
[3-[5-(5-methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-6-16-12(7-15-9)14-17-13(18-20-14)11-4-2-3-10(5-11)8-19/h2-7,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXQKNQAQUMBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=NO2)C3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)